molecular formula C11H22N2O3 B1529608 trans-3-Methylamino-1-Boc-4-methoxypyrrolidine CAS No. 960316-16-9

trans-3-Methylamino-1-Boc-4-methoxypyrrolidine

Cat. No.: B1529608
CAS No.: 960316-16-9
M. Wt: 230.3 g/mol
InChI Key: AAKFNMYHCBQIQV-IUCAKERBSA-N
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Description

trans-3-Methylamino-1-Boc-4-methoxypyrrolidine (CAS 960316-16-9) is a chiral pyrrolidine derivative valued as a versatile building block in medicinal chemistry and drug discovery research. This compound features a secondary methylamino group and a methoxy group on adjacent carbon atoms in a trans configuration, alongside a Boc (tert-butoxycarbonyl) protected amine, making it a useful intermediate for the synthesis of more complex molecules. Its primary research application lies in its role as a precursor or a key scaffold for the development of pharmacologically active compounds. The structural motifs present in this molecule, particularly the substituted pyrrolidine ring, are commonly found in compounds investigated for their biological activity. For instance, similar pyrrolidine derivatives are explored in the development of inhibitors for various enzyme targets, such as transglutaminase 2 (TG2), which is implicated in inflammatory and fibrotic diseases . Furthermore, structurally related pyrrolidine compounds are frequently featured in patents for novel therapeutic agents, including TLR2 modulators and other bioactive molecules , highlighting the value of this scaffold in early-stage research. The Boc-protecting group offers strategic advantages in synthetic pathways, as it is stable under a variety of reaction conditions yet can be readily removed under mild acidic conditions to unveil the primary amine for further functionalization. This compound is intended for Research Use Only and is not for diagnostic or therapeutic use in humans or animals.

Properties

IUPAC Name

tert-butyl (3S,4S)-3-methoxy-4-(methylamino)pyrrolidine-1-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H22N2O3/c1-11(2,3)16-10(14)13-6-8(12-4)9(7-13)15-5/h8-9,12H,6-7H2,1-5H3/t8-,9-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AAKFNMYHCBQIQV-IUCAKERBSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CC(C(C1)OC)NC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)OC(=O)N1C[C@@H]([C@H](C1)OC)NC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H22N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

230.30 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

trans-3-Methylamino-1-Boc-4-methoxypyrrolidine is a synthetic compound that has garnered attention for its potential biological activities. This article explores its cellular effects, molecular mechanisms, dosage effects, and metabolic pathways based on diverse research findings.

Cellular Effects

The compound exhibits a range of effects on cellular processes, including:

  • Cell Signaling Pathways : It influences various signaling molecules such as kinases and phosphatases, leading to alterations in downstream signaling pathways.
  • Gene Expression : The compound can modulate gene expression by interacting with transcription factors, which results in changes in the expression levels of various genes.
  • Cellular Metabolism : It impacts cellular metabolism by affecting metabolic enzymes and altering the flux of metabolic pathways.

Molecular Mechanism

The molecular mechanism of this compound involves:

  • Binding Interactions : The compound binds to specific biomolecules (e.g., enzymes and receptors) through hydrogen bonding and hydrophobic interactions, which can lead to either enzyme inhibition or activation.
  • Influence on Gene Expression : It can bind to DNA or interact with transcription factors, modulating the transcriptional activity of target genes.

Dosage Effects in Animal Models

Dosage significantly influences the biological effects of this compound:

  • Low Doses : At low concentrations, it may enhance metabolic activity and modulate immune responses.
  • High Doses : Higher concentrations can induce toxic effects such as hepatotoxicity, nephrotoxicity, and neurotoxicity. Observations indicate threshold effects where the compound's impact changes significantly at specific dosage levels.

Metabolic Pathways

This compound is involved in several metabolic pathways:

  • Enzymatic Activity : It is metabolized by cytochrome P450 oxidases, leading to metabolites with distinct biological activities.
  • Metabolic Flux Modulation : The compound modulates key enzymes in pathways such as glycolysis and amino acid metabolism.

Research Findings

Recent studies have provided insights into the biological activity of this compound:

Study FocusFindings
Cellular MechanismsInfluences cell signaling and gene expression.
ToxicologyExhibits dose-dependent toxicity with potential adverse effects at high doses.
MetabolismInteracts with metabolic enzymes, affecting various biochemical pathways.

Case Studies

Several case studies have explored the biological activity of this compound:

  • Cell Proliferation Study : In vitro studies demonstrated that low doses promoted cell proliferation while high doses resulted in significant apoptosis.
  • Inflammation Model : Inflammatory response assays indicated that the compound could modulate cytokine release depending on dosage.
  • Toxicity Assessment : Animal models showed that prolonged exposure led to liver and kidney damage at elevated concentrations.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table summarizes key structural and functional differences between trans-3-Methylamino-1-Boc-4-methoxypyrrolidine and analogous pyrrolidine/piperidine derivatives:

Compound (CAS Number) Structural Features Similarity Score Key Differences
This compound (960316-16-9) Boc (1), methylamino (3), methoxy (4), trans-pyrrolidine Reference (1.00) Reference compound; optimized for stability and synthetic utility.
1-Boc-(3S,4S)-3-amino-4-hydroxypyrrolidine (190792-74-6) Boc (1), amino (3), hydroxyl (4), cis-pyrrolidine 1.00 Hydroxyl instead of methoxy; cis-configuration reduces steric compatibility.
(3R,4R)-tert-Butyl 3-amino-4-methoxypyrrolidine-1-carboxylate (1400562-12-0) Boc (1), amino (3), methoxy (4), trans-pyrrolidine 0.96 Lacks methyl group on amino; lower lipophilicity and altered metabolic stability.
trans-tert-Butyl 3-amino-4-hydroxypiperidine-1-carboxylate (1268511-99-4) Boc (1), amino (3), hydroxyl (4), trans-piperidine 0.91 Six-membered piperidine ring; altered conformational flexibility and binding.

Key Findings:

Functional Group Impact: Replacing the hydroxyl group (as in 190792-74-6) with a methoxy group (in the target compound) increases lipophilicity (logP ~1.2 vs. ~0.8), enhancing membrane permeability . Methylation of the amino group (vs. 1400562-12-0) reduces basicity (pKa ~8.5 vs.

Stereochemical Influence :

  • The trans-configuration in the target compound avoids steric clashes between the Boc and methoxy groups, unlike the cis-isomer (190792-74-6), which may hinder binding to biological targets .

Ring Size Differences :

  • The piperidine derivative (1268511-99-4) exhibits a larger ring size, altering conformational dynamics and hydrogen-bonding capacity compared to pyrrolidine-based analogs .

Synthetic Utility :

  • The Boc-protected methoxy group in the target compound simplifies deprotection steps compared to silyl ether-protected analogs (e.g., (±)-trans-1-tert-Butyl 3-methyl 4-(2-fluoro-6-(3-(hydroxymethyl)pyrrolidin-1-yl)pyridin-3-yl)pyrrolidine-1,3-dicarboxylate) mentioned in .

Preparation Methods

Starting Material and Boc Protection

  • The starting aminopyrrolidine is typically protected with a Boc group to afford the N-Boc-pyrrolidine intermediate. This is commonly achieved by reacting the free amine with di-tert-butyl dicarbonate (Boc2O) in the presence of a base such as DIPEA (diisopropylethylamine) or TEA (triethylamine) in solvents like dichloromethane (CH2Cl2) or dimethylformamide (DMF).

Introduction of the Methoxy Group at the 4-Position

  • The methoxy substituent at the 4-position can be introduced via nucleophilic substitution or through ring functionalization of suitably protected pyrrolidine intermediates.
  • A common approach involves the use of hydroxy-substituted pyrrolidine derivatives followed by methylation using methylating agents such as methyl iodide or dimethyl sulfate under basic conditions.

Installation of the Methylamino Group at the 3-Position

  • The 3-position amino substituent is introduced by displacement or substitution reactions on an appropriate leaving group (e.g., mesylate or bromide) using methylamine or methylamino reagents.
  • For example, mesylation of the 3-hydroxy intermediate followed by nucleophilic substitution with methylamine in solvents like THF or DMF at 0–50°C under inert atmosphere yields the methylamino derivative.

Stereoselective Considerations

  • The trans stereochemistry between the 3- and 4-substituents is controlled by starting from optically active precursors or by stereoselective synthetic methods such as the Evans auxiliary approach or Mitsunobu inversion reactions.
  • Mitsunobu reaction conditions using benzoic acid as a nucleophile followed by saponification have been reported to invert stereochemistry at the 4-position hydroxyl, enabling access to the desired trans isomer.

Deprotection and Purification

  • Deprotection of Boc groups is typically performed under acidic conditions using mineral acids like 4N HCl in dioxane or trifluoroacetic acid (TFA) in dichloromethane at temperatures ranging from 0 to 60°C.
  • Purification is often achieved by standard chromatographic techniques or crystallization.

Detailed Reaction Conditions and Reagents

Step Reagents/Conditions Solvents Temperature Notes
Boc Protection Boc2O, DIPEA or TEA CH2Cl2, DMF 0–25°C Protects pyrrolidine nitrogen
Methoxy Introduction Methyl iodide or dimethyl sulfate, base DMF, THF Room temp to 50°C Methylation of hydroxy group
Mesylation (for amino substitution) Methanesulfonyl chloride, TEA or DIPEA THF, CH2Cl2 0–50°C Converts hydroxy to mesylate leaving group
Amino Substitution Methylamine THF, DMF, CH2Cl2 0–50°C Nucleophilic substitution
Boc Deprotection 4N HCl in dioxane or TFA Dioxane, CH2Cl2 0–60°C Acidic cleavage of Boc group

Example Synthetic Route (Based on Patent WO2006114401A2)

  • Starting Material Preparation : Begin with N-Boc-trans-4-amino-L-proline methyl ester.
  • Coupling Reaction : The aminopyrrolidine intermediate is coupled with a carbonic acid derivative using BOP (Bis-(2-oxo-3-oxazolidinyl)-phosphinic acid chloride), DIPEA, and DMF to form the protected intermediate.
  • Mesylation : The hydroxyl group at the 4-position is converted to a mesylate using methanesulfonyl chloride and TEA in THF at 0–50°C.
  • Nucleophilic Substitution : The mesylate intermediate is reacted with methylamine in THF under argon atmosphere at 0–50°C for 1 to 72 hours to install the methylamino group at the 3-position.
  • Deprotection : The Boc group is removed by treatment with 4N HCl in dioxane at room temperature to yield this compound or its free amine form depending on the stage.

Research Findings and Optimization

  • The use of BOP and DIPEA in DMF has been found to be an efficient coupling method for the formation of carbamate intermediates with high yields and stereochemical integrity.
  • Mesylation followed by nucleophilic substitution with methylamine proceeds under mild conditions with good regio- and stereoselectivity.
  • Mitsunobu inversion techniques allow for stereochemical control at the 4-position hydroxyl group, facilitating access to both cis and trans isomers as needed.
  • Deprotection with mineral acids is preferred over harsher conditions to avoid racemization or decomposition of sensitive intermediates.

Summary Table of Preparation Steps

Step No. Reaction Type Reagents/Conditions Outcome Reference
1 Boc Protection Boc2O, DIPEA, CH2Cl2, RT N-Boc protected pyrrolidine
2 Hydroxy Methylation Methyl iodide, base, DMF 4-Methoxy substitution
3 Mesylation Methanesulfonyl chloride, TEA, THF Mesylate intermediate
4 Amino Substitution Methylamine, THF, 0–50°C 3-Methylamino substitution
5 Boc Deprotection 4N HCl in dioxane, RT Free amine or final compound

Q & A

Q. What are the key considerations for synthesizing trans-3-Methylamino-1-Boc-4-methoxypyrrolidine with high purity?

Synthesis requires strict control of reaction parameters, including temperature, solvent selection (e.g., dichloromethane or THF for Boc protection), and reaction time. Protecting group strategies (e.g., tert-butoxycarbonyl (Boc) for amine protection) are critical to prevent undesired side reactions. Purification via column chromatography or recrystallization, followed by analytical validation using HPLC (≥95% purity), ensures product integrity .

Q. How should researchers handle and store this compound to ensure stability?

Store in sealed containers at room temperature (RT) in a dry, inert environment to prevent hydrolysis of the Boc group. Use PPE (gloves, goggles) to avoid skin/eye contact, as pyrrolidine derivatives may cause irritation. Avoid prolonged storage; monitor for degradation via periodic HPLC analysis .

Q. What analytical techniques are critical for confirming the structure and purity of this compound?

Nuclear Magnetic Resonance (NMR) spectroscopy (¹H/¹³C) confirms stereochemistry and substituent placement. Mass spectrometry (MS) validates molecular weight, while HPLC quantifies purity (>95%). X-ray crystallography may resolve ambiguities in stereochemical assignments .

Q. What are the common synthetic challenges associated with introducing the methylamino group at the 3-position of the pyrrolidine ring?

Regioselectivity during alkylation or reductive amination must be carefully controlled to avoid over-alkylation. Boc protection of the amine prior to functionalization minimizes side reactions. Steric hindrance from the methoxy group at the 4-position may require optimized reaction kinetics .

Advanced Research Questions

Q. How can researchers resolve contradictions in spectroscopic data (e.g., NMR, HPLC) during characterization?

Cross-validate data using complementary techniques:

  • Compare experimental NMR shifts with computational predictions (DFT calculations).
  • Use 2D NMR (COSY, HSQC) to resolve overlapping signals.
  • Re-run HPLC with alternative mobile phases (e.g., acetonitrile/water vs. methanol) to confirm retention time consistency .

Q. How does the stereochemistry of this compound influence its reactivity in derivatization reactions?

The trans-configuration reduces steric clash between the Boc and methoxy groups, enhancing accessibility for nucleophilic attacks at the methylamino site. For example, acylations or sulfonations proceed efficiently under mild conditions (e.g., DCM, room temperature), whereas cis-isomers may require elevated temperatures .

Q. What strategies optimize Boc deprotection without compromising the methoxy substituent?

Use mild acidic conditions (e.g., 4M HCl in dioxane or TFA/DCM) at 0–25°C. Avoid strong protic acids (e.g., H₂SO₄) or prolonged exposure to prevent demethylation of the methoxy group. Monitor reaction progress via TLC or LC-MS .

Q. How do structural analogs of this compound inform structure-activity relationship (SAR) studies in drug discovery?

Comparative analysis with analogs (e.g., fluorinated or halogenated pyrrolidines) reveals electronic and steric effects on bioactivity. For instance, electron-withdrawing groups (e.g., -F) enhance metabolic stability, while methoxy groups improve solubility. Test derivatives in enzymatic assays (e.g., kinase inhibition) to map SAR .

Methodological Tables

Reaction Optimization Parameters Key Considerations References
Boc DeprotectionUse TFA/DCM (1:4 v/v), 2h at RT
Methylamino FunctionalizationReductive amination with NaBH₃CN, pH 7–8
Purity ValidationHPLC (C18 column, acetonitrile/water gradient)
Analytical Techniques Application References
2D NMR (HSQC, COSY)Resolve stereochemical ambiguities
High-Resolution Mass Spectrometry (HRMS)Confirm molecular ion peak accuracy

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
trans-3-Methylamino-1-Boc-4-methoxypyrrolidine
Reactant of Route 2
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trans-3-Methylamino-1-Boc-4-methoxypyrrolidine

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